molecular formula C13H12N2O4 B14052869 (S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid

(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid

Cat. No.: B14052869
M. Wt: 260.24 g/mol
InChI Key: HMFNAAYSERMSLD-ZDUSSCGKSA-N
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Description

(S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is often associated with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spiro structure through cyclization reactions.

    Oxidation and Reduction: Introduction of the dioxo groups via selective oxidation.

    Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the (S)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation to introduce additional functional groups.

    Reduction: Reduction of the dioxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the acetic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield hydroxy derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its spiro structure could confer specific binding properties to proteins or nucleic acids.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may be explored for activity against various diseases, such as cancer or infectious diseases.

Industry

In industry, (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structures.

    Dioxo Compounds: Compounds with dioxo functional groups.

    Chiral Acetic Acids: Compounds with a chiral center and acetic acid moiety.

Uniqueness

(S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid is unique due to its specific combination of a spiro structure, dioxo groups, and chiral center. This combination may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-[(3S)-2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl]acetic acid

InChI

InChI=1S/C13H12N2O4/c16-10(17)7-15-11(18)13(14-12(15)19)6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H,14,19)(H,16,17)/t13-/m0/s1

InChI Key

HMFNAAYSERMSLD-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@]2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC(=O)O

Canonical SMILES

C1CC2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC(=O)O

Origin of Product

United States

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